N'-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide is a complex organic compound that features a quinoline moiety, a piperazine ring, and a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide typically involves the condensation of cyclohexanone with 2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various enzymes. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-cyclohexylidene-2-(4-methoxyanilino)acetohydrazide
- N’-cyclohexylidene-2-(4-ethoxyanilino)acetohydrazide
- N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide
Uniqueness
N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide stands out due to its unique combination of a quinoline moiety and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C21H27N5O |
---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N-(cyclohexylideneamino)-2-(4-quinolin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C21H27N5O/c27-21(24-23-18-7-2-1-3-8-18)16-25-12-14-26(15-13-25)20-11-10-17-6-4-5-9-19(17)22-20/h4-6,9-11H,1-3,7-8,12-16H2,(H,24,27) |
InChI-Schlüssel |
CFTOHVZEURAPCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4C=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.